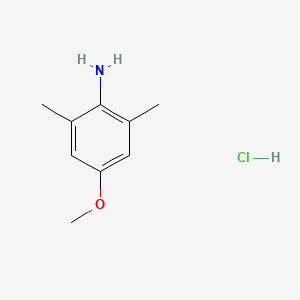

4-Methoxy-2,6-dimethylaniline hydrochloride

Description

4-Methoxy-2,6-dimethylaniline hydrochloride is an organic compound with the molecular formula C9H14ClNO. It is a derivative of aniline, characterized by the presence of two methyl groups and a methoxy group on the benzene ring, along with a hydrochloride salt. This compound is used in various chemical and industrial applications due to its unique properties.

Properties

IUPAC Name |

4-methoxy-2,6-dimethylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-6-4-8(11-3)5-7(2)9(6)10;/h4-5H,10H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSNMHRCETTZIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Dehydrogenation of Cyclohexanone Derivatives

The most industrially viable method involves a two-step process:

- Formation of the Free Base : 2,6-Dimethylcyclohexanone reacts with 2-methyl-4-methoxyaniline in the presence of a palladium-on-carbon (Pd/C) catalyst under dehydrogenation conditions. The reaction employs a stainless steel reactor equipped with a dehydration fractionating column to remove hydrogen and water, critical for minimizing side reactions such as Schiff base hydrogenation. At 220°C and 2.0 kg/cm²G pressure, this method achieves 95.1% conversion of 2-methyl-4-methoxyaniline with 94.3% selectivity toward the free base.

- Hydrochloride Salt Formation : The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol), followed by crystallization to yield the hydrochloride salt.

Key Reaction Parameters

Continuous-Flow Nitration-Acetylation-Hydrolysis Sequence

A modern approach adapts continuous-flow technology to synthesize intermediates en route to the target compound. For example, 4-methoxy-2-nitroaniline—a potential precursor—is synthesized via:

- Acetylation : 4-Methoxyaniline reacts with acetic anhydride at 25°C in a continuous-flow reactor (residence time: 133 min).

- Nitration : The acetylated intermediate undergoes nitration with mixed acid (HNO₃/H₂SO₄) at 25°C (residence time: 10–100 min).

- Hydrolysis : Basic hydrolysis at 40°C removes the acetyl group, yielding 4-methoxy-2-nitroaniline with 85–86% overall yield.

Advantages Over Batch Processing

- Safety : Rapid heat dissipation minimizes runaway reactions during nitration.

- Scalability : Flow rates up to 1.2 L/min enable kilogram-scale production.

Catalytic System Optimization

Role of Dehydrogenation Catalysts

Pd/C catalysts are preferred for their dual functionality:

- Dehydrogenation : Converts cyclohexanone intermediates to aromatic amines.

- Hydrogen Absorption : Mitigates side reactions by adsorbing hydrogen in situ.

Comparative Catalyst Performance

| Catalyst Type | Conversion (%) | Selectivity (%) | By-Products |

|---|---|---|---|

| 5% Pd/C | 95.1 | 94.3 | <1% Schiff base reduction. |

| Raney Nickel | 88.2 | 82.7 | 5% hydrogenolysis products. |

Solvent and Temperature Effects

- Solvent Choice : Toluene is ideal for azeotropic water removal, enhancing Schiff base formation.

- Temperature Gradients : Maintaining a 160°C head temperature in the fractionating column ensures efficient separation of toluene and water.

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is purified via:

- Solvent Extraction : Crude product is washed with isopropanol to remove residual acids.

- Recrystallization : Ethanol/water mixtures yield crystals with >99% purity (HPLC).

Purity Data

| Purification Step | Purity (%) | Yield (%) |

|---|---|---|

| Initial Filtration | 95 | 92 |

| Recrystallization | 99 | 85 |

Industrial-Scale Adaptations

Reactor Design Innovations

The patented stainless steel reactor with integrated fractionating columns enables:

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2,6-dimethylaniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

Chemistry

4-Methoxy-2,6-dimethylaniline hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its applications include:

- Synthesis of Pharmaceuticals : It is utilized in the development of anesthetics and other therapeutic agents.

- Production of Dyes and Pigments : The compound is integral in the manufacturing processes for various industrial dyes and pigments.

Biology

In biological research, this compound is used to study enzyme interactions and metabolic pathways:

- Enzyme Studies : It has been identified as a potential substrate for cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This interaction can influence the metabolism of co-administered drugs, emphasizing its relevance in pharmacological contexts.

Medicine

The compound's medicinal applications are notable:

- Precursor for Therapeutics : It is a precursor for synthesizing anesthetic drugs such as lidocaine. Its structure allows it to be modified into various pharmacologically active compounds.

Industrial Applications

In industry, 4-Methoxy-2,6-dimethylaniline hydrochloride is employed in:

- Catalysis Research : It is used in the methylation of anilines with methanol, a key step in synthesizing N-methylanilines. This process enhances the lipophilicity of bioactive compounds, improving their biological accessibility.

Case Studies and Research Findings

-

Antioxidant Activity Study :

- The compound exhibited significant antioxidant activity when tested using the DPPH radical scavenging method.

- Results indicated that it had a scavenging activity higher than that of ascorbic acid.

Compound DPPH Scavenging Activity (%) 4-Methoxy-2,6-dimethylaniline hydrochloride High Ascorbic Acid Moderate -

Anticancer Activity Assessment :

- Evaluated against various cancer cell lines using the MTT assay.

Cell Line IC50 (µM) Activity Level U-87 (Glioblastoma) 19.6 ± 1.5% reduction High MDA-MB-231 (Breast Cancer) 30% reduction at 100 µM Moderate

These findings suggest that the compound may induce apoptosis via caspase activation and cell cycle arrest .

Mechanism of Action

The mechanism of action of 4-Methoxy-2,6-dimethylaniline hydrochloride depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and physiological processes.

Comparison with Similar Compounds

2,6-Dimethylaniline: Lacks the methoxy group, leading to different reactivity and applications.

4-Methoxyaniline: Lacks the methyl groups, resulting in different chemical properties.

2,6-Dimethyl-4-chloroaniline:

Uniqueness: 4-Methoxy-2,6-dimethylaniline hydrochloride is unique due to the combination of methyl and methoxy groups on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic and industrial applications.

Biological Activity

4-Methoxy-2,6-dimethylaniline hydrochloride, a derivative of 2,6-dimethylaniline, is a chemical compound with notable biological activities. This article aims to provide a comprehensive overview of its biological activity, including its metabolism, toxicity, mutagenicity, and potential therapeutic applications.

Chemical Structure and Properties

4-Methoxy-2,6-dimethylaniline hydrochloride has the molecular formula C₉H₁₃ClN₂O and is characterized by the presence of a methoxy group (-OCH₃) and two methyl groups (-CH₃) on the aromatic ring. The compound is typically encountered as a hydrochloride salt, enhancing its solubility in water.

Metabolism and Toxicity

The metabolism of 4-methoxy-2,6-dimethylaniline primarily occurs via N-hydroxylation and subsequent conjugation processes. Studies indicate that it is metabolized similarly in humans and rodents, producing various metabolites that can form adducts with hemoglobin. Notably, the compound has been linked to elevated levels of hemoglobin adducts in patients treated with lidocaine, suggesting environmental and iatrogenic exposure pathways .

Toxicological Data

Toxicological assessments have revealed significant findings regarding the acute toxicity of 4-methoxy-2,6-dimethylaniline. The LD₅₀ values vary among different rodent strains:

Chronic exposure studies have demonstrated adverse effects such as decreased body weight, anemia, liver enlargement, and alterations in hematological parameters .

Mutagenicity

Research on the mutagenic potential of 4-methoxy-2,6-dimethylaniline has yielded mixed results. While some studies indicate weak mutagenic activity in bacterial assays (Salmonella typhimurium), others have shown no significant mutagenicity in mammalian systems . The compound has been reported to induce chromosomal aberrations in vitro but did not show micronucleus formation in vivo .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : In vitro assays demonstrated that 4-methoxy-2,6-dimethylaniline can inhibit certain enzymatic activities related to oxidative stress pathways. For instance, it was found to affect the activity of lipoxygenase enzymes involved in arachidonic acid metabolism .

- Animal Studies : In chronic toxicity studies involving Fischer 344 rats administered with the compound via gavage, significant liver weight increases were observed alongside metabolic enzyme induction . These findings suggest potential hepatotoxicity associated with prolonged exposure.

- Pharmacological Research : Recent investigations have identified potential pharmacological applications of 4-methoxy-2,6-dimethylaniline derivatives in targeting specific biological pathways related to inflammation and cancer .

Summary Table of Biological Activities

| Activity Type | Findings |

|---|---|

| Metabolism | N-hydroxylation; forms hemoglobin adducts |

| Acute Toxicity | LD₅₀ values: 2042 mg/kg (Osborne-Mendel), 1230 mg/kg (Sprague-Dawley) |

| Mutagenicity | Weakly mutagenic in vitro; no micronuclei formation in vivo |

| Chronic Effects | Liver enlargement; decreased body weight; anemia |

| Pharmacological Use | Potential anti-inflammatory and anticancer properties |

Q & A

Q. What are the recommended methods for synthesizing 4-Methoxy-2,6-dimethylaniline hydrochloride?

Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 4-methoxy-2,6-dimethylaniline with hydrochloric acid under controlled conditions in polar solvents (e.g., ethanol or water) can yield the hydrochloride salt. Ensure stoichiometric equivalence and monitor pH to avoid over-acidification. Post-synthesis purification via recrystallization or column chromatography is advised to isolate the product .

Q. How should researchers handle and store 4-Methoxy-2,6-dimethylaniline hydrochloride to ensure stability?

Store in airtight, light-resistant containers at 2–8°C in a dry environment. Avoid prolonged exposure to moisture, as hydrochloride salts are hygroscopic. Use inert atmospheres (e.g., nitrogen) during handling to prevent oxidation. Safety protocols, including fume hood use and PPE (gloves, lab coats), are critical due to potential irritant properties .

Q. What spectroscopic techniques are suitable for characterizing 4-Methoxy-2,6-dimethylaniline hydrochloride?

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., methoxy at C4, methyl at C2/C6).

- Mass Spectrometry : ESI-MS or MALDI-TOF can verify molecular weight (e.g., [M+H] peak at 187.6 g/mol).

- FTIR : Identify functional groups (e.g., N–H stretch at ~3000 cm, C–O–C stretch for methoxy at ~1250 cm) .

Advanced Research Questions

Q. How can computational chemistry tools optimize the synthesis of 4-Methoxy-2,6-dimethylaniline hydrochloride?

Quantum mechanical methods (e.g., DFT) can model reaction pathways and predict intermediates. For instance, transition state analysis using Gaussian or ORCA software can identify energy barriers in amination steps. Pair computational predictions with high-throughput experimental screening (e.g., varying solvents, catalysts) to validate pathways and reduce trial-and-error approaches .

Q. What strategies resolve contradictions in reaction yield data during scale-up?

- Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify critical factors.

- Reactor Design : Use continuous-flow reactors to enhance heat/mass transfer, mitigating side reactions observed in batch processes.

- Data Feedback : Integrate real-time analytics (e.g., in-situ FTIR) to adjust conditions dynamically, as suggested by ICReDD’s iterative computational-experimental loop .

Q. How do electronic and steric effects of substituents influence the reactivity of 4-Methoxy-2,6-dimethylaniline in hydrochloride formation?

The methoxy group’s electron-donating resonance (+M effect) activates the aromatic ring for electrophilic substitution but may deactivate specific positions due to steric hindrance from the 2,6-dimethyl groups. Computational electrostatic potential maps can visualize charge distribution, guiding regioselective modifications. Experimental validation via Hammett plots or kinetic isotope effects is recommended to quantify substituent impacts .

Methodological Considerations

- Contradiction Analysis : When conflicting data arise (e.g., inconsistent yields), cross-validate analytical methods (HPLC vs. NMR purity assays) and replicate experiments under controlled conditions. Use statistical tools (e.g., ANOVA) to distinguish systematic errors from random variability .

- Safety and Compliance : Adhere to ISO/IEC 17025 standards for analytical validation. Document all synthesis steps and safety measures to meet institutional review requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.